11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol 11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol
Brand Name: Vulcanchem
CAS No.: 374763-00-5
VCID: VC0421528
InChI: InChI=1S/C16H18N2O/c1-10-5-6-15-13(7-10)12-3-2-4-14-16(12)18(15)9-11(19)8-17-14/h5-7,11,19H,2-4,8-9H2,1H3
SMILES: CC1=CC2=C(C=C1)N3CC(CN=C4C3=C2CCC4)O
Molecular Formula: C16H18N2O
Molecular Weight: 254.33g/mol

11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol

CAS No.: 374763-00-5

Main Products

VCID: VC0421528

Molecular Formula: C16H18N2O

Molecular Weight: 254.33g/mol

11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol - 374763-00-5

CAS No. 374763-00-5
Product Name 11-Methyl-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol
Molecular Formula C16H18N2O
Molecular Weight 254.33g/mol
IUPAC Name 14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),5,11(16),12,14-pentaen-8-ol
Standard InChI InChI=1S/C16H18N2O/c1-10-5-6-15-13(7-10)12-3-2-4-14-16(12)18(15)9-11(19)8-17-14/h5-7,11,19H,2-4,8-9H2,1H3
Standard InChIKey XNANYQPMWAQITH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N3CC(CN=C4C3=C2CCC4)O
Canonical SMILES CC1=CC2=C(C=C1)N3CC(CN=C4C3=C2CCC4)O
PubChem Compound 3430212
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator